2,3,4-Trichloro-5-(methylsulfanyl)pyridine
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Overview
Description
2,3,4-Trichloro-5-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C6H4Cl3NS and a molecular weight of 228.53 g/mol . It is characterized by the presence of three chlorine atoms and a methylsulfanyl group attached to a pyridine ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine typically involves the chlorination of 5-(methylsulfanyl)pyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2, 3, and 4 positions of the pyridine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-5-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Pyridine derivatives with various functional groups.
Scientific Research Applications
2,3,4-Trichloro-5-(methylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds. The exact molecular pathways and targets depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trichloro-5-(methylthio)pyridine
- 2,3,4-Trichloro-5-(ethylsulfanyl)pyridine
- 2,3,4-Trichloro-5-(methylsulfonyl)pyridine
Uniqueness
2,3,4-Trichloro-5-(methylsulfanyl)pyridine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
2,3,4-trichloro-5-methylsulfanylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NS/c1-11-3-2-10-6(9)5(8)4(3)7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRLOIKGUIZZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C(=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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